molecular formula C20H18N4O2 B7743357 propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate

propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate

Cat. No.: B7743357
M. Wt: 346.4 g/mol
InChI Key: LDEUUVXQZPQLGU-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate is unique due to its specific structure, which combines the benzimidazole core with a cyanoethenyl group and a propyl ester. This unique combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-10-26-20(25)14-6-5-7-16(11-14)22-13-15(12-21)19-23-17-8-3-4-9-18(17)24-19/h3-9,11,13,22H,2,10H2,1H3,(H,23,24)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEUUVXQZPQLGU-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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